molecular formula C12H16ClNO B6143706 N-[2-(butan-2-yl)phenyl]-2-chloroacetamide CAS No. 73725-94-7

N-[2-(butan-2-yl)phenyl]-2-chloroacetamide

Cat. No.: B6143706
CAS No.: 73725-94-7
M. Wt: 225.71 g/mol
InChI Key: CFRLWPOECXAQDT-UHFFFAOYSA-N
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Description

N-[2-(butan-2-yl)phenyl]-2-chloroacetamide is a chemical compound with the molecular formula C12H16ClNO It is known for its unique structure, which includes a phenyl ring substituted with a butan-2-yl group and a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(butan-2-yl)phenyl]-2-chloroacetamide typically involves the reaction of 2-chloroacetyl chloride with 2-(butan-2-yl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(butan-2-yl)phenyl]-2-chloroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.

Major Products Formed

    Substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N-[2-(butan-2-yl)phenyl]-2-chloroacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(butan-2-yl)phenyl]-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. This covalent modification can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(butan-2-yl)phenyl]-2-bromoacetamide
  • N-[2-(butan-2-yl)phenyl]-2-iodoacetamide
  • N-[2-(butan-2-yl)phenyl]-2-fluoroacetamide

Uniqueness

N-[2-(butan-2-yl)phenyl]-2-chloroacetamide is unique due to its specific substitution pattern and the presence of the chloroacetamide group. This combination of structural features imparts distinct chemical reactivity and biological activity compared to its analogs with different halogen substitutions.

Properties

IUPAC Name

N-(2-butan-2-ylphenyl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-3-9(2)10-6-4-5-7-11(10)14-12(15)8-13/h4-7,9H,3,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRLWPOECXAQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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